timoptin - 120798-94-9

timoptin

Catalog Number: EVT-1509850
CAS Number: 120798-94-9
Molecular Formula: C9H13N3O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Timoptin is classified under beta-adrenergic antagonists and is available in various formulations, including sterile ophthalmic solutions at concentrations of 0.25% and 0.5% . It was first approved for use in the United States in 1978 and has since become a standard treatment option for managing intraocular pressure .

Synthesis Analysis

Methods and Technical Details

The synthesis of timolol maleate typically involves multiple steps, including the formation of the core structure through reactions involving tert-butylamine and 4-morpholino-1,2,5-thiadiazole. The final product is obtained by neutralizing the resulting base with maleic acid to form the maleate salt. Various methods can be employed for synthesis, including:

  • Conventional Organic Synthesis: Utilizing standard reagents under controlled conditions.
  • Coaxial Electrospray Technique: This method has been explored to create core-shell structures that can enhance drug delivery systems .

The purity and identity of timolol are often confirmed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .

Molecular Structure Analysis

Structure and Data

Timolol maleate features a complex molecular structure that includes multiple functional groups:

  • Beta-adrenergic blocking moiety: Essential for its pharmacological action.
  • Thiadiazole ring: Contributes to its solubility and interaction with biological targets.

The structural formula can be represented as follows:

Timolol Maleate ()1 tert butylamino 3 4 morpholino 1 2 5 thiadiazol 3 yl oxy 2 propanol maleate\text{Timolol Maleate }(-)\text{1 tert butylamino 3 4 morpholino 1 2 5 thiadiazol 3 yl oxy 2 propanol maleate}

The optical rotation of timolol maleate in a specific concentration of hydrochloric acid is approximately -12.2°, indicating its chiral nature .

Chemical Reactions Analysis

Reactions and Technical Details

Timolol undergoes various chemical reactions typical for beta-blockers, including:

  • Hydrolysis: Under certain conditions, timolol can hydrolyze to yield various metabolites.
  • Metabolic Pathways: Primarily metabolized in the liver via cytochrome P450 enzymes (notably CYP2D6), leading to several metabolites that may have different pharmacological effects .

The interactions with other compounds can also affect its stability and efficacy, especially when combined with other therapeutic agents.

Mechanism of Action

Process and Data

Timolol exerts its therapeutic effects primarily through non-selective blockade of beta-adrenergic receptors (both beta-1 and beta-2). The mechanism by which it reduces intraocular pressure involves:

  • Decreased Aqueous Humor Secretion: By inhibiting adrenergic stimulation in the ciliary body.
  • Potential Reduction in Blood Supply: To the ciliary body may also play a role in lowering aqueous humor production .

The exact pathways involved remain an area of active research, particularly concerning its effects on ocular physiology.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Timoptin exhibits several significant physical and chemical properties:

  • Appearance: White, odorless crystalline powder.
  • Solubility: Highly soluble in water, methanol, and alcohol.
  • Stability: Stable at room temperature with a pH around 7.0.
  • Osmolarity: Ranges from 274 to 328 mOsm .

The pharmacokinetic profile indicates that timolol has a systemic bioavailability of approximately 60% when administered as eye drops, highlighting the potential for systemic effects despite local application .

Applications

Scientific Uses

  • Wound Healing: Emerging research suggests that timolol may enhance wound healing processes through mechanisms such as improved re-epithelialization and modulation of inflammation .
  • Dermatological Applications: Investigations into its transcutaneous absorption have indicated potential uses in treating skin conditions like infantile hemangiomas .
Introduction to β-Adrenergic Antagonism in Ocular Therapeutics

Historical Evolution of Topical β-Blockers in Glaucoma Management

The development of topical β-adrenergic antagonists revolutionized glaucoma therapy in the late 20th century. Prior to their introduction, glaucoma management relied heavily on miotics (e.g., pilocarpine) and systemic carbonic anhydrase inhibitors, which were limited by significant side effects and poor patient compliance. The pivotal breakthrough came with timolol maleate, which received FDA approval in 1978 as the first topical beta-blocker for ophthalmic use [1] [7]. Its introduction marked a paradigm shift toward targeted intraocular pressure (IOP) reduction with fewer systemic complications compared to oral beta-blockers like propranolol [2].

Early animal studies demonstrated timolol's superior ocular hypotensive potency—approximately 5-10× greater than propranolol—without local anesthetic effects that compromised corneal health [7]. Clinical trials rapidly confirmed its efficacy in humans, showing IOP reductions of 18–34% from baseline during initial treatment phases [1]. This established timolol as the foundational therapy against which subsequent glaucoma medications were evaluated for decades. The subsequent development of gel-forming solutions (e.g., Timoptic-XE®) in the 1990s enhanced corneal contact time, enabling once-daily dosing and improved bioavailability [4] [7].

Pharmacological Classification and Ocular Mechanism of Timolol

Timolol is classified pharmacologically as a nonselective β₁ and β₂-adrenergic antagonist. It lacks intrinsic sympathomimetic activity (ISA) and membrane-stabilizing properties, distinguishing it from other beta-blockers like pindolol (ISA-positive) or propranolol (membrane-stabilizing) [2] [4]. Its chemical structure, (S)-1-(tert-Butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol, contributes to optimal tissue penetration with an experimental log P of 1.8 [1].

Table 1: Pharmacological Profile of Timolol vs. Other Beta-Blockers

PropertyTimololBetaxolol (Selective β₁)Propranolol
β₁/β₂ SelectivityNonselectiveβ₁-selectiveNonselective
Intrinsic Sympathomimetic ActivityNoneNoneNone
Membrane StabilizationAbsentAbsentPresent
Relative Ocular Potency5-10× propranololModerateBaseline
Primary Ocular MechanismAqueous suppressionAqueous suppressionAqueous suppression

The ocular hypotensive mechanism operates primarily through reduction of aqueous humor production (≈25–47%) by inhibiting β₂-adrenergic receptors in the ciliary epithelium [1] [5]. This inhibition reduces cyclic AMP (cAMP) synthesis, dampening ion transport and fluid secretion into the posterior chamber [2] [8]. Fluorophotometric studies confirm a 33% reduction in aqueous flow within 1 hour post-instillation [4] [7].

Emerging research indicates additional mechanisms:

  • Lymphatic drainage modulation: Preclinical photoacoustic imaging shows timolol reduces albumin clearance from the anterior chamber to cervical lymph nodes by 30–40%, suggesting adrenergic regulation of ocular lymphatic outflow [3].
  • Melanin binding: Timolol binds uveal melanin, creating a reservoir for sustained release, though this necessitates higher concentrations (0.5%) in darkly pigmented irides [7].

Metabolically, timolol undergoes significant hepatic biotransformation via CYP2D6, contributing to its systemic half-life of 2.5–5 hours despite topical administration [1] [4].

Global Burden of Glaucoma and the Rationale for Timolol Research

Glaucoma remains a leading cause of irreversible blindness worldwide, affecting over 80 million people, with projections exceeding 111 million by 2040 [1] [7]. Open-angle glaucoma (OAG) and ocular hypertension (OHT) constitute the predominant disease burden, characterized by progressive optic neuropathy directly linked to IOP elevation. The economic impact is staggering, with annual global costs estimated at $5.8 billion, driven by visual rehabilitation and productivity loss [4].

Timolol addresses critical unmet needs in this landscape:

  • First-line efficacy: Despite prostaglandin analogs now leading first-line therapy, timolol retains WHO Essential Medicine status due to its 20–35% IOP reduction in diverse populations [1] [8].
  • Cost-effectiveness: Generic availability has reduced costs by >90% since 2000, making it vital for low-resource settings where glaucoma prevalence is rising fastest [1] [4].
  • Additive therapy: When combined with prostaglandins (e.g., latanoprost) or carbonic anhydrase inhibitors (e.g., dorzolamide), timolol provides synergistic IOP reduction (additional 15–20%), crucial for advanced disease [1] [7].

Table 2: Key Clinical Efficacy Benchmarks of Timolol in Glaucoma

ParameterMonotherapy EfficacyCombination Efficacy
Mean IOP Reduction18–34% from baseline+15–20% vs. prostaglandin alone
Onset of Action15–30 minutesMaintained in combination
Duration of Effect24 hours (gel formulations)24 hours
Response Rate90% initial responders>95% with combinations
Diurnal IOP Control50% curve reductionEnhanced stability

Research continues to optimize timolol's role, particularly regarding nocturnal IOP control. Studies reveal diminished efficacy during sleep due to circadian aqueous production rhythms, spurring development of evening-dosed gel formulations [1] [7]. Furthermore, genetic polymorphisms in CYP2D6 (affecting 5–10% of Caucasians) necessitate personalized dosing to avoid systemic accumulation [4].

The imperative for ongoing innovation persists: while timolol fundamentally reshaped glaucoma management, understanding its long-term drift (reduced efficacy after 1 year) and circadian limitations remains central to improving global glaucoma outcomes [1] [7].

Properties

CAS Number

120798-94-9

Product Name

timoptin

Molecular Formula

C9H13N3O2

Synonyms

timoptin

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.